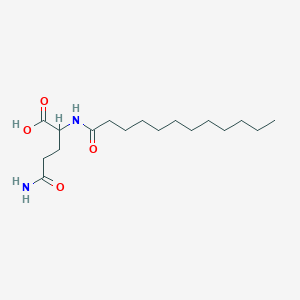

4-Carbamoyl-2-dodecanamidobutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-2-(dodecanoylamino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N2O4/c1-2-3-4-5-6-7-8-9-10-11-16(21)19-14(17(22)23)12-13-15(18)20/h14H,2-13H2,1H3,(H2,18,20)(H,19,21)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMCNVFGYLZLGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CCC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing 4 Carbamoyl 2 Dodecanamidobutanoic Acid Within Contemporary Chemical and Biochemical Research

4-Carbamoyl-2-dodecanamidobutanoic acid, also known by its synonym N-dodecanoyl-L-glutamine or N-lauroyl-L-glutamine, is structurally an N-acyl amide. This class of molecules is characterized by a fatty acyl group linked to a primary amine of an amino acid, in this case, glutamine, via an amide bond. hmdb.ca The study of N-acyl amides is an active area of research, with growing interest in their diverse signaling functions in various physiological processes. hmdb.ca These functions can include roles in cardiovascular activity, metabolic homeostasis, pain, and motor control. hmdb.ca

The core structure of this compound is derived from L-glutamine, the most abundant free amino acid in the human body. nih.govnih.gov L-glutamine is a versatile molecule involved in numerous metabolic processes, including inter-organ nitrogen transport, pH homeostasis, and serving as a precursor for the synthesis of other amino acids, nucleotides, and proteins. nih.govnih.gov Given the fundamental roles of its parent molecule, L-glutamine, the modification of its structure with a dodecanoyl (lauroyl) chain introduces lipophilic properties, suggesting potential interactions with cellular membranes and lipid-based signaling pathways.

Significance of 4 Carbamoyl 2 Dodecanamidobutanoic Acid As a Chemical Entity for Scholarly Investigation

The significance of 4-Carbamoyl-2-dodecanamidobutanoic acid in scholarly investigation lies in its hybrid structure, combining a hydrophilic amino acid with a lipophilic fatty acid. This duality makes it an interesting subject for studying structure-activity relationships in biological systems. The introduction of the 12-carbon lauroyl group can significantly alter the biological activity and physicochemical properties of the parent glutamine molecule.

Overview of Key Research Trajectories for 4 Carbamoyl 2 Dodecanamidobutanoic Acid

Elucidation of Primary Synthetic Pathways for this compound

The synthesis of this compound is fundamentally an amidation reaction, specifically a peptide coupling, between a fatty acid component and an amino acid component. The primary pathway involves the formation of an amide bond between the carboxylic acid group of dodecanoic acid and the α-amino group of glutamine.

Precursor Utilization and Reaction Mechanisms in this compound Synthesis

The principal precursors for this synthesis are a dodecanoic acid derivative and a glutamine derivative. The specific choice of derivative is crucial for achieving high yield and purity.

Precursors and Reagents: The most common approach involves activating the carboxylic acid of the fatty acid to make it more susceptible to nucleophilic attack by the amino group of glutamine. This can be achieved in several ways:

Acid Chloride Method: Dodecanoic acid is first converted to its more reactive acid chloride, dodecanoyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The highly electrophilic dodecanoyl chloride then readily reacts with glutamine in the presence of a base to neutralize the HCl byproduct.

Carbodiimide (B86325) Coupling Method: This is a widely used method in peptide synthesis. A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is used to activate the dodecanoic acid. The activated species, an O-acylisourea intermediate, then reacts with glutamine to form the desired amide bond. Additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) are often included to suppress side reactions and improve efficiency.

Reaction Mechanism (Carbodiimide Coupling): The mechanism begins with the protonation of the carbodiimide (DCC or EDC). The carboxylate of dodecanoic acid then attacks the activated carbodiimide, forming the highly reactive O-acylisourea intermediate. The α-amino group of glutamine then performs a nucleophilic attack on the carbonyl carbon of this intermediate. This forms a tetrahedral intermediate which subsequently collapses to yield this compound and a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU).

Table 1: Key Precursors and Reagents in Synthesis

| Role | Compound Name | Formula | Function |

| Fatty Acid Source | Dodecanoic acid | C₁₂H₂₄O₂ | Provides the 12-carbon acyl chain. |

| Amino Acid Source | Glutamine | C₅H₁₀N₂O₃ | Provides the chiral backbone and carbamoyl (B1232498) group. |

| Activating Agent | Dodecanoyl chloride | C₁₂H₂₃ClO | Highly reactive form of the fatty acid. |

| Coupling Agent | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | C₉H₁₇N₃ | Activates the carboxylic acid for amide bond formation. |

| Coupling Additive | HOBt (1-Hydroxybenzotriazole) | C₆H₅N₃O | Suppresses racemization and improves reaction efficiency. |

| Base | Triethylamine (TEA) | C₆H₁₅N | Acts as a proton scavenger to neutralize acids formed during the reaction. |

Role of Amino Acid and Fatty Acid Derived Intermediates in Synthetic Routes of this compound

The structure of this compound is a conjugate of two distinct biochemical precursors: an amino acid and a fatty acid.

Amino Acid-Derived Intermediate: The core of the molecule, which provides its chirality and the butanoic acid structure with the terminal carbamoyl group (-CONH₂), is derived from glutamine. Specifically, L-glutamine ((2S)-2-amino-4-carbamoylbutanoic acid) is the precursor for the biologically relevant (2S)-enantiomer. sigmaaldrich.com The α-amino group and the α-carboxyl group of glutamine are the reactive sites for peptide bond formation and further derivatization, respectively.

Fatty Acid-Derived Intermediate: The long, nonpolar dodecanamide (B72619) side chain is derived from dodecanoic acid (lauric acid). This saturated fatty acid provides the 12-carbon lipophilic tail. In the synthesis, dodecanoic acid or its activated form serves as the acylating agent that attaches to the glutamine backbone. The incorporation of this fatty acid chain significantly alters the physicochemical properties of the parent amino acid, imparting amphiphilic character to the final molecule.

Stereoselective Synthesis of this compound Enantiomers ((2S)- and (2R)- forms)

Controlling the stereochemistry at the C2 position (the α-carbon of the original glutamine) is critical. Stereoselective synthesis aims to produce a single enantiomer, either the (2S)- or (2R)-form, in high purity.

Separation and Resolution Techniques for Enantiopure this compound Isomers

If a synthesis results in a racemic mixture (a 50:50 mixture of the (2S)- and (2R)-enantiomers), a resolution step is required to separate them. Since enantiomers have identical physical properties, this separation relies on converting them into diastereomers, which have different properties. libretexts.org

Classical Resolution via Diastereomeric Salt Formation: This is a common and effective method. libretexts.org The racemic mixture of the acidic product is reacted with an enantiomerically pure chiral base (a resolving agent), such as (R)-1-phenylethanamine or brucine. libretexts.orglibretexts.org This reaction forms a pair of diastereomeric salts: [(2S)-acid·(R)-base] and [(2R)-acid·(R)-base]. These diastereomeric salts have different solubilities, allowing one to be selectively crystallized from a suitable solvent. After separation by filtration, the pure enantiomer of the acid is recovered by treating the separated salt with a strong acid to remove the chiral base. libretexts.org

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in a chromatography column (e.g., HPLC) to separate enantiomers. mdpi.com The enantiomers of the racemic mixture interact differently with the CSP, leading to different retention times and allowing for their separation. mdpi.com Polysaccharide-based CSPs are often effective for separating chiral acids. nih.gov This method can be used for both analytical quantification of enantiomeric purity and for preparative-scale separation. mdpi.com

Table 2: Comparison of Enantiomer Separation Techniques

| Technique | Principle | Advantages | Disadvantages |

| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility (crystallization). libretexts.orglibretexts.org | Scalable to large quantities, cost-effective for industrial processes. | Requires a suitable and affordable resolving agent; can be labor-intensive and may require optimization of crystallization conditions. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different elution times. mdpi.com | High separation efficiency and purity; applicable to a wide range of compounds; can be used for both analysis and preparation. nih.gov | Higher cost of chiral columns and solvents; can be less scalable for very large quantities compared to crystallization. |

Optimization Strategies for this compound Synthesis

Optimizing the synthesis of this compound involves refining reaction conditions to maximize yield, minimize side reactions and impurities, and ensure cost-effectiveness and scalability. researchgate.net

Key areas for optimization include:

Choice of Coupling Reagent: While EDC is common, other modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can offer faster reaction times and higher yields, particularly for sterically hindered or less reactive substrates. nih.gov However, they are often more expensive.

Solvent Selection: The choice of solvent is critical. It must dissolve all reactants but not participate in side reactions. Aprotic polar solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are commonly used. Optimizing the solvent can improve reaction rates and simplify the purification process.

Reaction Temperature and Time: Lowering the temperature (e.g., to 0 °C) during the addition of coupling reagents can minimize potential side reactions, especially racemization of the chiral center. nih.gov The reaction time must be optimized to ensure completion without promoting the degradation of products or intermediates. Progress is typically monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Purification Strategy: The primary byproduct of carbodiimide-mediated coupling is a urea derivative (e.g., DCU from DCC is poorly soluble, while the byproduct from EDC is water-soluble, simplifying its removal). Optimization involves selecting a purification method—such as crystallization, column chromatography, or acid-base extraction—that efficiently removes unreacted starting materials and byproducts to yield the final product with high purity.

Process Efficiency and Yield Enhancement in Research Scale Production

The optimization of reaction conditions is paramount in the synthesis of this compound to maximize yield and purity. Research into the synthesis of structurally similar N-acyl amides provides valuable insights into the key parameters that influence the efficiency of the acylation of glutamine derivatives.

One of the primary methods for forming the amide bond in this compound is the reaction of L-glutamine with an activated form of dodecanoic acid, such as dodecanoyl chloride or dodecanoic anhydride (B1165640). The efficiency of this acylation is highly dependent on several factors, including temperature, pH, and the presence of a suitable catalyst.

A study on the production of N-acetyl-L-glutamine, a related compound, highlights the importance of precise control over reaction parameters. In this process, the acylation of L-glutamine with acetic anhydride demonstrated that maintaining the pH between 7 and 12 and the temperature in the range of 5-80 °C for 1-3 hours is crucial for achieving high yields. Following the acylation, careful acidification, concentration, and crystallization steps led to product yields of 90-95% with a purity exceeding 99% google.com. These findings suggest that a similar systematic optimization of pH and temperature can be applied to the synthesis of this compound to enhance its yield.

Furthermore, the choice of solvent and catalyst can significantly impact the reaction outcome. While aqueous media are often preferred for their sustainability, the solubility of the long-chain dodecanoic acid derivative can be a limiting factor. The use of co-solvents or phase-transfer catalysts may be necessary to facilitate the reaction between the lipophilic acylating agent and the hydrophilic glutamine.

In the context of industrial preparation of similar dipeptides like glycyl-L-glutamine, a one-pot method involving the acylation of L-glutamine with chloroacetyl chloride under low-temperature and alkaline conditions has been developed. This process simplifies the procedure and reduces industrial waste, offering a model for scalable synthesis nih.gov.

The table below summarizes key parameters and their effects on the yield of N-acyl glutamine derivatives, based on analogous syntheses.

| Parameter | Optimized Range/Condition | Impact on Yield | Reference |

| pH | 7.0 - 12.0 | Crucial for efficient acylation and minimizing side reactions. | google.com |

| Temperature | 5 - 80 °C | Affects reaction rate and product stability. | google.com |

| Reaction Time | 1 - 3 hours | Sufficient time for complete conversion of starting materials. | google.com |

| Purification | Crystallization | Effective for obtaining high-purity product. | google.com |

Sustainable Synthesis Approaches for this compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including this compound. A major focus in this area is the replacement of conventional chemical methods, which often involve hazardous reagents and solvents, with more environmentally benign enzymatic processes.

Enzyme-catalyzed synthesis offers a promising and sustainable alternative for the production of N-acyl amino acids. Lipases, in particular, have been extensively studied for their ability to catalyze the amidation reaction between fatty acids and amino acids under mild conditions. These biocatalytic methods are attractive due to their high selectivity, which often eliminates the need for protecting groups, and their operation in aqueous or solvent-free systems.

The enzymatic synthesis of lauroyl-N-methyl glucamide, a surfactant with a similar amide linkage, was optimized using Response Surface Methodology (RSM). This study utilized an immobilized lipase (B570770) from Candida antarctica (Novozyme 435®) in tert-amyl alcohol. The key parameters influencing the reaction yield were found to be the enzyme concentration, the molar ratio of the substrates (N-methyl glucamine to lauric acid), and the reaction temperature. The optimal conditions were determined to be a 1:1 molar ratio of substrates, an 8% Novozyme concentration, and a temperature of 50-55 °C, which resulted in a 96.5% yield researchgate.netugm.ac.id. This research provides a strong foundation for developing a similar enzymatic process for this compound.

The table below presents a summary of the optimized conditions for the enzymatic synthesis of a related N-acyl amide, demonstrating the potential for high-yield, sustainable production.

| Parameter | Optimal Condition | Yield (%) | Reference |

| Enzyme | Immobilized Candida antarctica lipase (Novozyme 435®) | researchgate.netugm.ac.id | |

| Substrate Molar Ratio (Amine:Acid) | 1:1 | 96.5 | researchgate.netugm.ac.id |

| Enzyme Concentration | 8% (w/w) | researchgate.netugm.ac.id | |

| Temperature | 50-55 °C | researchgate.netugm.ac.id | |

| Solvent | tert-Amyl alcohol | researchgate.netugm.ac.id |

The integration of biocatalytic amidation with the fermentative production of precursors represents a holistic and sustainable approach to the synthesis of this compound, aligning with the future direction of chemical manufacturing.

Rational Design Principles for this compound Derivatives

The rational design of derivatives of this compound is predicated on a systematic exploration of its chemical space to understand how structural modifications influence its properties. This process is guided by established principles of medicinal chemistry, aiming to create a diverse set of molecules for research screening.

Structure-Based Modification Strategies for Research Exploration

In the absence of a defined biological target, structure-based modification strategies for this compound would hypothetically involve a series of iterative modifications to its core structure. The primary goal is to generate a family of related compounds that can be used to probe biological systems. Key modifications would include:

Scaffold Hopping: Replacing the butanoic acid core with other cyclic or acyclic scaffolds while retaining key pharmacophoric features, such as the long aliphatic chain and the carbamoyl group.

Isosteric Replacement: Substituting functional groups with others that have similar steric and electronic properties to probe the importance of specific atoms or groups. For instance, the terminal amide of the carbamoyl group could be replaced with a sulfonamide or other bioisosteres.

Conformational Constraint: Introducing rigid elements, such as double bonds or small rings, into the dodecanamide or butanoic acid portions of the molecule. This can help to understand the bioactive conformation by limiting the number of accessible rotational states.

These strategies allow for a comprehensive exploration of the chemical space around the parent molecule, providing a foundation for future SAR studies.

Exploration of Substituent Effects on the Aliphatic Chain and Carbamoyl Moiety

Aliphatic Chain Modifications: The long dodecyl chain is a key feature of the molecule, suggesting that lipophilicity may play a significant role in its behavior. A systematic investigation would involve:

Chain Length Variation: Synthesizing analogues with varying chain lengths (e.g., from C8 to C16) to determine the optimal length for a desired effect.

Introduction of Unsaturation: Incorporating double or triple bonds into the aliphatic chain to alter its rigidity and electronic properties.

Branching: Introducing methyl or other small alkyl groups along the chain to probe steric tolerance.

Terminal Functionalization: Replacing the terminal methyl group with polar or reactive groups to explore new interactions.

Carbamoyl Moiety Modifications: The carbamoyl group is a potential hydrogen bond donor and acceptor. Its modification can significantly impact intermolecular interactions.

N-Substitution: Introducing alkyl or aryl substituents on the nitrogen atom of the carbamoyl group to explore steric and electronic effects.

Amide Bond Isosteres: Replacing the amide bond with isosteres like esters, ketones, or reverse amides to probe the importance of the hydrogen bond donating and accepting capabilities.

The following interactive table summarizes potential modifications for exploring substituent effects:

| Molecular Moiety | Modification Strategy | Example Substituents/Modifications | Rationale |

| Aliphatic Chain | Chain Length Variation | Octanoyl, Decanoyl, Tetradecanoyl, Hexadecanoyl | To optimize lipophilicity and explore the size of a potential binding pocket. |

| Introduction of Unsaturation | Dodecenoyl, Dodecynoyl | To introduce conformational rigidity and alter electronic properties. | |

| Branching | 10-Methyldodecanoyl, 11-Methyldodecanoyl | To probe for steric hindrance in a potential binding site. | |

| Carbamoyl Moiety | N-Alkylation | N-Methylcarbamoyl, N-Ethylcarbamoyl | To investigate the role of the amide N-H as a hydrogen bond donor. |

| N-Arylation | N-Phenylcarbamoyl | To introduce potential aromatic interactions. | |

| Amide Isosteres | Butyl ester, Sulfonamide | To evaluate the importance of the amide bond's specific electronic and hydrogen bonding properties. |

Synthetic Approaches to Novel this compound Analogues

The synthesis of novel analogues of this compound relies on established and versatile chemical transformations. The choice of synthetic route depends on the complexity of the target analogue.

Functional Group Transformations and Derivatization Reactions

Starting from this compound, a variety of derivatives can be accessed through straightforward functional group transformations. For example, the carboxylic acid can be converted to esters, amides, or reduced to an alcohol. The primary amide of the carbamoyl group can also undergo various reactions, such as dehydration to a nitrile or Hofmann rearrangement to an amine, although the latter might be challenging in the presence of the other amide.

A common and versatile approach involves the coupling of a modified dodecanoic acid derivative with a modified glutamine derivative. This allows for significant diversity to be introduced in both halves of the molecule.

Multi-step Synthetic Sequences for Complex this compound Analogues

The synthesis of more complex analogues, such as those involving significant alterations to the butanoic acid backbone or the introduction of stereochemically defined substituents, necessitates multi-step synthetic sequences. A general retrosynthetic approach would disconnect the molecule at the amide bond, leading to two key building blocks: a derivative of dodecanoic acid and a derivative of 2-amino-4-carbamoylbutanoic acid (a glutamine derivative).

For instance, the synthesis of an analogue with a modified backbone could start from a chiral amino acid, which is then elaborated through standard peptide coupling and side-chain modification reactions. The synthesis of analogues with modified aliphatic chains would typically involve the synthesis of the corresponding carboxylic acid first, followed by coupling to the glutamine-derived fragment.

Development of Compound Libraries for High-Throughput Screening in Research

The creation of compound libraries is a powerful strategy for discovering new research probes. A library of this compound derivatives would be designed to maximize chemical diversity while maintaining a common structural core. This is often achieved using combinatorial chemistry principles, where a set of diverse building blocks for the aliphatic chain is reacted with a set of diverse building blocks for the amino acid portion.

The design of such a library would typically involve computational methods to ensure a broad coverage of chemical property space (e.g., lipophilicity, molecular weight, hydrogen bonding potential). High-throughput screening (HTS) of these libraries against various biological assays can then identify "hit" compounds with interesting activities, which can be further optimized in a lead discovery program. The availability of diverse screening collections from various vendors also provides an avenue for testing a wide range of chemical structures. stanford.eduthermofisher.comtargetmol.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 4 Carbamoyl 2 Dodecanamidobutanoic Acid and Its Analogues

Theoretical Frameworks of SAR in the Context of 4-Carbamoyl-2-dodecanamidobutanoic Acid.frontiersin.orgmdpi.comnih.gov

The structure-activity relationship (SAR) for this compound is understood by dissecting its molecular structure into three key components: the acyl side chain, the amide linkage, and the homoserine lactone-like head group. mdpi.com The interactions of this compound are largely dictated by the specific features of these regions, which collectively determine its binding affinity and functional effect on target proteins, typically transcriptional regulators like LuxR-type proteins. mdpi.comresearchgate.net

Correlation of Molecular Structure with Observed Biochemical Interactions.mdpi.comnih.govsigmaaldrich.com

The biochemical activity of this compound and its analogues is intrinsically linked to their molecular architecture. The dodecanoyl (C12) side chain, a lipophilic tail, plays a crucial role in binding to the hydrophobic pockets of receptor proteins. frontiersin.org Variations in the length and substitution of this acyl chain significantly impact the compound's ability to act as an agonist or antagonist of quorum sensing. nih.gov

Key structural correlations include:

Acyl Chain Length: The 12-carbon length of the dodecanoyl group is a determining factor for binding specificity and potency. Studies on various N-acyl homoserine lactones have shown that chain length directly influences the strength of interaction with the receptor. mdpi.com

Amide Linkage: The central amide bond is critical for orienting the acyl chain and the head group correctly within the receptor's binding site and participates in hydrogen bonding.

Head Group: The 4-carbamoylbutanoic acid portion, which mimics the homoserine lactone ring, is vital for specific hydrogen bond interactions with the receptor protein. The carbamoyl (B1232498) group provides an additional point for hydrogen bonding, potentially altering the binding mode compared to traditional AHLs. mdpi.com

Influence of Stereochemistry on Structure-Activity Relationships for this compound.

Stereochemistry is a critical determinant of the biological activity of this compound. The compound is specified as the (2S) enantiomer, which corresponds to the L-configuration of the amino acid precursor. sigmaaldrich.com This specific stereoisomer is crucial for precise interactions with the chiral binding sites of target proteins.

Research on analogous N-acyl homoserine lactones has consistently demonstrated that the L-enantiomer is the biologically active form, while the D-enantiomer often exhibits significantly reduced or no activity. nih.gov Inversion of the stereocenter at the C-2 position disrupts the specific orientation required for effective binding and subsequent activation or inhibition of the receptor protein. For instance, studies comparing L- and D-stereoisomers of AHL antagonists showed a marked reduction in inhibitory activity for the D-forms, highlighting the stereospecificity of the receptor binding pocket. nih.gov

Experimental Methodologies for SAR Determination of this compound Derivatives.nih.gov

The determination of SAR for derivatives of this compound involves synthesizing a library of analogues with systematic structural modifications and evaluating their biological activity. nih.govscilit.com This approach allows researchers to probe the importance of different molecular features.

Systematic Structural Modifications and Their Research Implications.

To elucidate SAR, chemists synthesize analogues by modifying each part of the parent molecule. frontiersin.org These modifications can include:

Varying Acyl Chain Length: Synthesizing homologues with shorter or longer acyl chains to determine the optimal length for activity. mdpi.com

Modifying the Acyl Chain: Introducing unsaturation, branching, or functional groups (e.g., oxo groups) onto the acyl chain to explore the steric and electronic requirements of the binding pocket. researchgate.net

Altering the Head Group: Replacing the carbamoylbutanoic acid moiety with other cyclic or acyclic head groups to assess the importance of the lactone mimic and its hydrogen bonding capacity. mdpi.com

The implications of these studies are significant, as they can identify analogues with enhanced potency, greater specificity, or altered function (e.g., converting an agonist to an antagonist). nih.gov

Below is an interactive table summarizing typical structural modifications and their observed effects on the activity of AHL analogues.

| Modification Site | Type of Modification | General Effect on Activity | Reference |

| Acyl Side Chain | Change in length (e.g., C6 to C14) | Potency and receptor selectivity are highly dependent on chain length. | mdpi.com |

| Acyl Side Chain | Introduction of a 3-oxo group | Often increases agonist activity for specific receptors. | scilit.com |

| Acyl Side Chain | Addition of terminal aryl groups | Can convert agonists into potent antagonists. | frontiersin.orgresearchgate.net |

| Head Group | Replacement of lactone with thiolactone | Can increase activity and alter stability. | nih.gov |

| Head Group | Inversion of Stereochemistry (L to D) | Typically leads to a significant reduction or loss of activity. | nih.gov |

Analysis of Topographical and Electronic Effects on Biochemical Potency.

The potency of this compound analogues is governed by both their three-dimensional shape (topography) and the distribution of electrons within the molecule (electronic effects). The lipophilic nature of the long acyl chain facilitates passage through cell membranes and interaction with hydrophobic binding sites.

The introduction of electron-withdrawing or donating groups can alter the polarity and hydrogen-bonding potential of the molecule, thereby influencing its binding affinity. For example, adding an aromatic ring to the acyl chain not only changes the molecule's shape but also introduces π-π stacking interactions as a possible binding force, often leading to antagonistic activity. researchgate.net

Computational Approaches to QSAR for this compound Analogues.frontiersin.orgmdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies employ computational models to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For analogues of this compound, QSAR provides a predictive framework to design new molecules with desired activities. wu.ac.thresearchgate.net

These computational methods often involve calculating a variety of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. A QSAR model for AHL lactonase activity, for instance, successfully used quantum chemical descriptors to predict the enzymatic degradation of similar compounds with high accuracy. researchgate.net

Commonly used descriptors in QSAR models for this class of compounds include:

Quantum Chemical Descriptors: Such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which relate to the molecule's reactivity. researchgate.net

Topological Descriptors: Which describe the connectivity and branching of the molecule.

3D-QSAR Descriptors: Which account for the molecule's three-dimensional shape and electrostatic fields.

These models, often developed using statistical methods like Partial Least Squares (PLS) regression, can reliably predict the activity of novel analogues, thereby guiding synthesis efforts and reducing the need for extensive experimental screening. nih.govresearchgate.net Molecular docking simulations are also frequently used in conjunction with QSAR to visualize how these analogues bind to their protein targets, providing a structural basis for the observed SAR. frontiersin.orgnih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific research published on the Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) of this compound or its analogues. As a result, the detailed article requested cannot be generated at this time.

To fulfill the user's request for a thorough and scientifically accurate article, data from experimental studies on this specific compound and its derivatives would be required. Such studies would involve synthesizing a series of related molecules and evaluating their biological activity to determine how changes in chemical structure affect their function. This information is essential for establishing SAR and developing predictive QSAR models.

Without these foundational research findings, any attempt to create the requested content would be speculative and would not meet the standards of scientific accuracy. Should research on the SAR and QSAR of this compound become available in the future, this topic can be revisited.

Biochemical and Molecular Interaction Studies of 4 Carbamoyl 2 Dodecanamidobutanoic Acid

Role of 4-Carbamoyl-2-dodecanamidobutanoic Acid as an Intermediate in Biochemical Transformations

Involvement in Proposed Biosynthetic Pathways of Related Endogenous Compounds

No published studies were identified that propose or implicate this compound in the biosynthetic pathways of any known endogenous compounds. Its structural similarity to N-acylated amino acids suggests a potential relationship to lipid and amino acid metabolism; however, this remains uninvestigated.

Biocatalytic Transformations of this compound

There is no available research on the biocatalytic transformation of this compound. Studies involving the use of enzymes or whole-cell systems to modify this compound have not been reported in the scientific literature.

Investigation of Enzyme-Substrate or Enzyme-Inhibitor Interactions Involving this compound

Identification of Potential Enzyme Targets in Model Systems

Specific enzyme targets for this compound have not been identified in any model systems. Research to screen for its potential as a substrate or inhibitor for various enzyme classes, such as hydrolases, ligases, or transferases, has not been published.

Kinetic and Mechanistic Elucidation of Enzymatic Modifications

Given the lack of identified enzyme interactions, there is no information available on the kinetic parameters (e.g., K_m, V_max, k_cat) or the mechanisms of any potential enzymatic modifications of this compound.

Interactions with Biological Macromolecules and Cellular Components for Research Purposes

There are no published studies on the interaction of this compound with biological macromolecules such as proteins, nucleic acids, or polysaccharides for research purposes. Consequently, there is no data on its binding affinities, interaction sites, or its effects on the structure and function of these macromolecules.

Membrane Interactions and Permeability Research of this compound

Research in this area would focus on understanding how this compound interacts with and crosses biological membranes. This is a critical determinant of its potential bioavailability and intracellular access.

The structure of this compound, featuring a long dodecanamido aliphatic tail, suggests lipophilic characteristics that would likely influence its membrane interactions. The carbamoyl (B1232498) and butanoic acid moieties add polar elements, creating an amphipathic molecule.

Hypothetical Research Approaches:

In Vitro Permeability Assays: The permeability of this compound would likely be assessed using models that mimic the intestinal barrier, such as Caco-2 cell monolayers. nih.gov These studies would help determine the rate and mechanism of its passage across cell membranes.

Liposome Interaction Studies: To understand the compound's direct interaction with the lipid bilayer, researchers would likely use artificial membrane systems like liposomes. Techniques such as fluorescence spectroscopy and calorimetry could be employed to measure how the compound affects membrane fluidity and phase transition.

Computational Modeling: Molecular dynamics simulations could be used to predict the compound's orientation and behavior within a lipid bilayer, providing insights into its mechanism of interaction at an atomic level.

Expected Data from Permeability Studies:

| Assay Type | Key Parameter Measured | Hypothetical Outcome for an Amphipathic Compound |

| Caco-2 Permeability | Apparent Permeability Coefficient (Papp) | Moderate to high, suggesting potential for passive diffusion. |

| Parallel Artificial Membrane Permeability Assay (PAMPA) | Effective Permeability (Pe) | Data would indicate passive permeability across an artificial lipid layer. |

| Liposome Studies | Membrane Fluidity Changes | Potential increase or decrease in fluidity depending on the concentration and specific lipid composition. |

Binding Studies with Proteins and Nucleic Acids in a Research Context

Investigating the binding of this compound to proteins and nucleic acids is fundamental to understanding its potential mechanisms of action and pharmacokinetic properties.

Protein Binding Research:

The binding of a compound to plasma proteins, such as human serum albumin (HSA), is a key factor influencing its distribution and availability in the body. nih.govnih.gov Given its acidic nature, this compound would be expected to exhibit some degree of binding to albumin. nih.gov

Common Techniques for Protein Binding Studies:

Equilibrium Dialysis: This is a standard method to determine the fraction of a compound that is unbound in the presence of plasma proteins.

Ultrafiltration: Another common technique to separate the protein-bound and unbound fractions of a compound. nih.gov

Spectroscopic Methods: Techniques like fluorescence quenching can be used to study the interaction between a compound and a protein, providing information on binding constants and mechanisms. researchgate.net

Molecular Docking: Computational methods can predict the binding site and affinity of the compound on proteins like HSA. researchgate.net

Illustrative Data Table for Protein Binding:

| Protein | Binding Affinity (Ka) | Binding Site (Predicted) | % Bound (at physiological concentrations) |

| Human Serum Albumin (HSA) | Data Not Available | Sudlow Site I or II | Data Not Available |

| Alpha-1-acid glycoprotein (B1211001) (AAG) | Data Not Available | Not Applicable | Data Not Available |

Nucleic Acid Binding Research:

To determine if this compound has any potential to interact with genetic material, binding studies with DNA and RNA would be conducted. nih.gov Such interactions can be indicative of various cellular effects.

Methodologies for Nucleic Acid Binding Analysis:

Spectroscopic Titration: UV-Visible and fluorescence spectroscopy are often used to observe changes in the spectral properties of the compound or the nucleic acid upon binding. nih.gov

Gel Electrophoresis: This technique can show if the compound causes any changes in the mobility or structure of DNA, such as cleavage or conformational changes. mdpi.com

Molecular Docking: Computational simulations can be employed to predict how the compound might interact with the grooves or bases of DNA or RNA. nih.govmdpi.com

Hypothetical Findings from Nucleic Acid Interaction Studies:

| Nucleic Acid Type | Binding Mode | Binding Constant (K) | Observed Effect |

| Calf Thymus DNA (ctDNA) | Data Not Available | Data Not Available | Data Not Available |

| Ribonucleic Acid (RNA) | Data Not Available | Data Not Available | Data Not Available |

Advanced Analytical Methodologies for Research on 4 Carbamoyl 2 Dodecanamidobutanoic Acid

Spectroscopic Characterization Techniques for Structural Elucidation of 4-Carbamoyl-2-dodecanamidobutanoic Acid

Spectroscopic techniques are indispensable for probing the molecular structure of this compound. By interacting with the molecule using various forms of electromagnetic radiation, these methods reveal detailed information about its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the carbon-hydrogen framework.

For this compound, ¹H NMR spectroscopy would be expected to show distinct signals for each unique proton environment. The long dodecanamide (B72619) alkyl chain would produce characteristic signals, including a triplet for the terminal methyl group and a series of overlapping multiplets for the methylene (B1212753) groups. researchgate.net The protons on the butanoic acid backbone, particularly the alpha- and beta-protons, would provide key structural information through their chemical shifts and coupling patterns.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The carbonyl carbons of the carboxylic acid, the primary amide, and the secondary amide would appear at distinct downfield shifts, confirming the presence of these functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Structure Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Carboxylic Acid | -COOH | 10.0 - 13.0 | 170 - 185 |

| Amide (Secondary) | -NH-CO- | 7.5 - 8.5 | 170 - 175 |

| Amide (Primary) | -CO-NH₂ | 6.5 - 7.5 (2H) | 172 - 178 |

| Alpha-Carbon | -CH(NH)- | 4.0 - 4.5 | 50 - 60 |

| Butanoic Backbone | -CH₂-CH₂-CO(NH₂) | 1.8 - 2.5 | 25 - 40 |

| Dodecanamide Chain | -CO-CH₂- | 2.1 - 2.4 | 35 - 45 |

| Dodecanamide Chain | -(CH₂)₉- | 1.2 - 1.6 | 20 - 35 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. chemguide.co.uk For this compound, with a molecular formula of C₁₇H₃₂N₂O₄, the expected exact molecular weight is approximately 328.45 g/mol . bldpharm.comsigmaaldrich.com

Upon ionization in the mass spectrometer, the molecular ion (M⁺) is formed. This ion is energetically unstable and undergoes fragmentation, breaking at predictable points. chemguide.co.uk Common fragmentation patterns for this molecule would include:

Alpha-cleavage: Breakage of the bond adjacent to the amide nitrogen or the carboxylic acid group.

Amide Bond Cleavage: Scission of the C-N bond in the dodecanamide linkage, leading to fragments corresponding to the fatty acid chain and the butanoic acid backbone.

Loss of Neutral Molecules: Elimination of small, stable molecules such as water (H₂O), ammonia (B1221849) (NH₃), or carbon dioxide (CO₂) from the carboxylic acid group. nih.gov

Alkyl Chain Fragmentation: A series of cleavages along the dodecyl chain, typically resulting in a pattern of peaks separated by 14 mass units (-CH₂-). libretexts.org

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Fragment Identity | Neutral Loss |

|---|---|---|

| 328 | [M]⁺ | Intact Molecule |

| 311 | [M-NH₃]⁺ | Ammonia |

| 283 | [M-COOH]⁺ | Carboxylic Acid Group |

| 183 | [Dodecanoyl Cation]⁺ | C₅H₉N₂O₃ |

| 146 | [Butanoic Acid Backbone]⁺ | C₁₂H₂₃O |

| 84 | [Cyclic fragment from backbone] | - |

Chromatographic Separation and Purity Assessment of this compound

Chromatography is essential for separating the target compound from impurities, starting materials, or byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis and purification of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be most suitable, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov

The compound would be separated based on its hydrophobicity. The long dodecyl chain imparts significant nonpolar character, leading to strong retention on a C18 column. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with a small amount of acid (e.g., formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid group and ensure sharp, symmetrical peaks. nih.gov Detection is typically achieved using a UV detector set to a low wavelength (e.g., 190-210 nm) to capture the carbonyl absorbance.

Table 4: Representative RP-HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution | Gradient (e.g., 50% to 100% B over 15 min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 - 40 °C |

| Detection | UV at 205 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Applications in Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. nih.gov Due to its high molecular weight, polarity from the acid and amide groups, and subsequent low volatility, this compound is not suitable for direct GC analysis.

However, GC can be employed after a chemical derivatization process to increase the compound's volatility. core.ac.uk The most common approach for a carboxylic acid is esterification, for example, by reacting it with methanol in an acidic catalyst to form the corresponding methyl ester. This process caps (B75204) the polar carboxylic acid group, significantly reducing the boiling point. The resulting derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS), to confirm the structure of the carbon skeleton and the fatty acid chain. lu.se This approach is useful for confirming the identity of the dodecanamide portion of the molecule.

Hyphenated Techniques for Quantitative Determination of this compound in Complex Research Matrices

Hyphenated techniques, which couple a separation technique with a detection technique, provide the necessary selectivity and sensitivity for the analysis of specific compounds within intricate matrices. For this compound, the combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) stands as the preeminent analytical approach.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Trace Analysis

Liquid chromatography-tandem mass spectrometry is a powerful analytical tool that offers high sensitivity and selectivity, making it ideal for the trace analysis of compounds like this compound in complex research matrices such as plasma, tissue homogenates, or cell lysates. mdpi.com The technique involves the separation of the analyte from matrix components via liquid chromatography, followed by its ionization and detection by a tandem mass spectrometer.

The development of an LC-MS/MS method for this compound would typically involve reversed-phase chromatography, utilizing a C18 column to separate the compound based on its hydrophobicity. A gradient elution with a mobile phase consisting of water and an organic solvent (like acetonitrile or methanol), both containing a small percentage of an acid (such as formic acid) to improve protonation and chromatographic peak shape, is a common strategy. nih.gov

Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar molecules. In positive ionization mode, this compound would be expected to form a protonated molecule [M+H]⁺. This precursor ion is then selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), ensures high specificity and sensitivity.

A hypothetical data table for the LC-MS/MS parameters for the analysis of this compound is presented below.

| Parameter | Value |

| Chromatographic Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | m/z 329.2 |

| Product Ion (Q3) | m/z 157.1 |

| Collision Energy | 20 eV |

Method Development and Validation for Reproducible Academic Research

For academic research to be considered reproducible and reliable, the analytical methods used must be thoroughly developed and validated. The validation of a bioanalytical method ensures that the performance characteristics of the method meet the requirements for the intended analytical application. mdpi.com The validation process for an LC-MS/MS method for this compound would adhere to guidelines such as those from the International Council for Harmonisation (ICH). mdpi.com

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. mdpi.com This is typically assessed by analyzing blank matrix samples to check for interferences at the retention time of the analyte.

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is generated by analyzing samples with known concentrations of the analyte.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision refers to the closeness of repeated measurements. These are typically evaluated at multiple concentration levels (low, medium, and high quality control samples). lipidomicstandards.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. mdpi.com

Matrix Effect: This assesses the influence of co-eluting matrix components on the ionization of the analyte, which can lead to ion suppression or enhancement.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top stability, and long-term storage stability) is evaluated to ensure that the measured concentration reflects the original concentration in the sample. lipidomicstandards.org

A summary of typical acceptance criteria for method validation in academic research is provided in the table below.

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |

| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |

| Matrix Effect | Internal standard normalized matrix factor within an acceptable range |

| Stability | Analyte concentration within ±15% of the baseline concentration |

By establishing and validating a robust LC-MS/MS method, researchers can ensure the generation of high-quality, reproducible data for the quantitative determination of this compound in their studies.

Future Research Directions and Perspectives for 4 Carbamoyl 2 Dodecanamidobutanoic Acid

Emerging Synthetic Strategies for 4-Carbamoyl-2-dodecanamidobutanoic Acid and its Analogues

The synthesis of N-acyl amino acids, including this compound, traditionally relies on established amide bond formation reactions. However, the future of synthesizing this compound and its analogues will likely be shaped by advancements in catalytic methods, green chemistry, and innovative functionalization techniques that offer greater efficiency, selectivity, and sustainability.

Modern Catalytic Approaches: Future synthetic strategies will increasingly move away from stoichiometric coupling reagents to more efficient catalytic systems.

Transition Metal Catalysis: Catalysts based on palladium, copper, and nickel are being developed for the amidation of carboxylic acid derivatives under milder conditions, which could be adapted for the synthesis of this compound.

Organocatalysis: The use of small organic molecules as catalysts presents a cost-effective and less toxic alternative to metal-based catalysts. Boronic acid-catalyzed amidations, for example, could offer a waste-free route to this and similar compounds.

Biocatalysis: Enzymes such as lipases and amidases offer high selectivity and operate under environmentally benign conditions. sigmaaldrich.com Enzymatic strategies, including the use of Candida antarctica lipase (B570770) B (CALB), have been successfully employed for the synthesis of various amides and could be tailored for the production of this compound, potentially offering high yields without the need for extensive purification. sigmaaldrich.comresearchgate.net

Green Chemistry and Sustainable Synthesis: A significant trend in chemical synthesis is the adoption of green chemistry principles to minimize environmental impact.

Solvent-Free and Mechanochemical Methods: Conducting reactions in the absence of solvents or using mechanical force (mechanochemistry) can reduce waste and energy consumption.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity, and are well-suited for the scalable synthesis of N-acyl amino acids.

Advanced Functionalization and Analogue Synthesis: The generation of analogues of this compound with varied acyl chains or modified amino acid cores is crucial for structure-activity relationship (SAR) studies.

Late-Stage Functionalization: C-H bond functionalization methodologies are emerging as powerful tools for modifying complex molecules without the need for pre-installed functional groups. nih.gov This could allow for the direct modification of the dodecanoyl chain or the butanoic acid backbone.

Solid-Phase Synthesis: While traditionally used for peptides, solid-phase peptide synthesis (SPPS) techniques can be adapted for the efficient and automated synthesis of a library of analogues of this compound.

| Synthetic Strategy | Key Advantages | Potential for this compound Synthesis |

| Transition Metal Catalysis | High efficiency, mild reaction conditions. | Adaptation of existing protocols for amide bond formation. |

| Organocatalysis | Lower toxicity and cost compared to metal catalysts. | Development of novel, waste-free synthetic routes. |

| Biocatalysis | High selectivity, environmentally friendly. | Enzymatic synthesis for high purity and sustainable production. |

| Green Chemistry Approaches | Reduced waste, energy efficiency. | Implementation of solvent-free or flow chemistry methods for scalable synthesis. |

| Advanced Functionalization | Access to novel analogues for SAR studies. | C-H functionalization and solid-phase synthesis for creating diverse libraries. |

Integration of Systems Biology and Omics Technologies in Biochemical Research on this compound

Understanding the biological role of this compound necessitates a holistic approach that integrates systems-level analyses with detailed biochemical studies. Omics technologies are poised to be instrumental in elucidating the metabolic pathways, molecular targets, and physiological functions of this compound.

Metabolomics and Lipidomics: These platforms are central to identifying and quantifying N-acyl amino acids in biological systems.

Targeted and Untargeted Approaches: Liquid chromatography-mass spectrometry (LC-MS) based metabolomics and lipidomics can be used to detect and measure the levels of this compound in various tissues and biofluids under different physiological and pathological conditions. mdpi.comnih.gov This can provide insights into its endogenous regulation and potential role as a biomarker.

Flux Analysis: Stable isotope tracing can be employed to map the metabolic fate of the dodecanoyl and glutamine moieties of the molecule, revealing its biosynthetic and degradation pathways.

Proteomics: Proteomics can help identify the proteins that interact with or are modulated by this compound.

Affinity-Based Proteomics: By immobilizing the compound or a close analogue on a solid support, interacting proteins can be captured and identified by mass spectrometry.

Chemical Proteomics: The use of chemical probes that mimic the structure of this compound can help in identifying its protein targets in a cellular context.

Genomics and Transcriptomics: These approaches can reveal the genetic and transcriptional networks that are influenced by this compound.

RNA-Sequencing: Analyzing changes in the transcriptome of cells or tissues upon treatment with the compound can identify signaling pathways and biological processes it modulates.

CRISPR-Based Screening: Genome-wide CRISPR screens can identify genes that are essential for the bioactivity of this compound or that mediate its cellular effects.

The integration of these multi-omics datasets will be crucial for constructing a comprehensive picture of the biological functions of this compound and its role in the broader context of the endocannabinoidome and lipid signaling. ift.org

| Omics Technology | Application in Research on this compound | Expected Outcomes |

| Metabolomics/Lipidomics | Identification and quantification in biological samples. | Understanding of endogenous regulation and biomarker potential. |

| Proteomics | Identification of interacting proteins and molecular targets. | Elucidation of mechanisms of action and signaling pathways. |

| Genomics/Transcriptomics | Analysis of gene and transcript-level changes. | Identification of regulated biological processes and genetic dependencies. |

| Multi-Omics Integration | Combining datasets for a systems-level view. | Comprehensive understanding of the compound's role in physiology and disease. |

Advanced Computational Tools for Predicting and Understanding this compound Behavior and Interactions

Computational modeling and simulation are becoming indispensable tools in modern chemical and biological research. For this compound, these approaches can provide valuable insights into its physicochemical properties, interactions with biological macromolecules, and potential bioactivities, thereby guiding experimental efforts.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of this compound in biological environments at an atomistic level.

Membrane Interactions: Simulations can model how the molecule inserts into and interacts with lipid bilayers, providing information on its localization, orientation, and effect on membrane properties. researchgate.netlongdom.org

Protein-Ligand Docking and Binding: MD simulations can predict the binding modes of this compound to potential protein targets and estimate the binding free energies, helping to prioritize targets for experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can establish mathematical relationships between the chemical structure of this compound and its analogues and their biological activities.

Predictive Modeling: By building QSAR models based on a series of analogues with known activities, the bioactivity of novel, untested compounds can be predicted, accelerating the drug discovery process. dovepress.com

Descriptor Analysis: QSAR models can identify the key molecular descriptors (e.g., hydrophobicity, electronic properties, steric factors) that are important for the biological activity of this class of molecules.

Machine Learning and Artificial Intelligence (AI): Machine learning algorithms can analyze large datasets from omics experiments and computational simulations to identify complex patterns and make predictions.

Biomarker Discovery: Machine learning can be applied to lipidomics data to identify signatures, including this compound, that are predictive of disease states or treatment responses. mdpi.comnih.gov

Predictive Toxicology: In silico models can be developed to predict the potential toxicity of this compound and its analogues, reducing the need for extensive animal testing.

| Computational Tool | Application for this compound | Potential Insights |

| Molecular Dynamics (MD) | Simulating interactions with membranes and proteins. | Understanding of membrane behavior and identification of binding modes. |

| QSAR | Relating chemical structure to biological activity. | Prediction of bioactivity for novel analogues and identification of key structural features. |

| Machine Learning/AI | Analyzing large biological and chemical datasets. | Biomarker identification and prediction of toxicological profiles. |

Challenges and Opportunities in Academic Research on this compound

While the future directions for research on this compound are promising, several challenges need to be addressed. Overcoming these hurdles will open up significant opportunities for advancing our understanding of this molecule and the broader field of N-acyl amino acid biology.

Challenges:

Synthesis and Characterization: The synthesis of long-chain N-acyl amino acids can be challenging, particularly on a large scale. Purification and characterization of these amphiphilic molecules can also be complex. mdpi.com

Lack of Specific Tools: There is a scarcity of specific antibodies and pharmacological tools (e.g., selective receptor agonists and antagonists) for many N-acyl amino acids, including this compound, which hinders the elucidation of their specific biological roles.

Complex Biological Systems: The pleiotropic effects of many lipid signaling molecules and the extensive crosstalk between different signaling pathways make it difficult to dissect the specific functions of a single compound. nih.gov

Deconvolution of Endocannabinoidome Signaling: Differentiating the effects of this compound from other components of the complex endocannabinoidome presents a significant experimental challenge.

Opportunities:

Therapeutic Potential: As a member of a class of bioactive lipids, this compound has the potential to be developed as a therapeutic agent for a range of conditions, including metabolic disorders, inflammation, and neurological diseases. nih.gov

Novel Biological Pathways: The study of less-explored N-acyl amino acids like this one could lead to the discovery of novel signaling pathways and molecular targets.

Interdisciplinary Collaboration: Research on this compound is inherently interdisciplinary, requiring expertise in synthetic chemistry, biochemistry, cell biology, pharmacology, and computational science, fostering collaborative research efforts.

Technological Advancements: The continuous development of more sensitive and high-throughput analytical and computational technologies will undoubtedly facilitate future research in this area.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4-Carbamoyl-2-dodecanamidobutanoic acid, and how do reaction conditions impact yield?

- Methodological Answer : Synthesis typically involves activating the carboxylic acid group (e.g., using thionyl chloride or carbodiimides) followed by coupling with dodecanamide. Key factors include stoichiometric control of reactants, temperature (0–25°C), and inert atmospheres to minimize hydrolysis. Post-reaction purification via recrystallization or column chromatography is critical for isolating the product .

Q. What analytical techniques are essential for confirming the structural identity and purity of this compound?

- Methodological Answer : High-resolution LC-MS confirms molecular weight, while ¹H/¹³C NMR spectroscopy resolves functional groups (e.g., carbamoyl and dodecanamide moieties). Purity is validated via HPLC (>95% by area normalization). Crystallographic analysis (if crystalline) using SHELXL for refinement and ORTEP for visualization can resolve stereochemistry .

Q. How should researchers optimize solvent systems for recrystallization to achieve high yields?

- Methodological Answer : Solubility screening in polar aprotic solvents (e.g., DMF, DMSO) followed by gradual addition of anti-solvents (water or hexanes) induces crystallization. Temperature gradients (e.g., cooling from reflux) and seeding with pre-formed crystals improve yield and reduce amorphous by-products .

Advanced Research Questions

Q. How can structural contradictions (e.g., polymorphs or disordered crystallographic data) be resolved during X-ray analysis?

- Methodological Answer : For polymorphs, collect multiple datasets at varying temperatures. Use SHELXL’s TWIN and BASF commands to model twinning or disorder. Hydrogen-bonding networks and packing motifs should be validated against computational models (e.g., Mercury CSD). WinGX’s metric analysis tools can compare geometric parameters with analogous structures .

Q. What strategies mitigate by-product formation during the coupling of dodecanamide to the butanoic acid backbone?

- Methodological Answer : By-products (e.g., acylureas) arise from carbodiimide side reactions. Adding coupling agents like HATU or HOAt improves efficiency, while scavengers (e.g., HOBt) suppress undesired intermediates. Kinetic monitoring via inline FTIR or LC-MS allows real-time adjustment of reagent ratios .

Q. How can researchers design assays to evaluate the compound’s interaction with lipid-processing enzymes?

- Methodological Answer : Use fluorescence-based enzymatic assays (e.g., lipase inhibition) with substrates like 4-methylumbelliferyl esters. Surface plasmon resonance (SPR) or ITC quantifies binding affinity. Molecular docking (AutoDock Vina) predicts binding modes, guided by the compound’s amphiphilic structure .

Q. What computational approaches validate the compound’s stability under physiological conditions?

- Methodological Answer : Perform DFT calculations (Gaussian 16) to assess hydrolysis susceptibility of the carbamoyl group. Molecular dynamics simulations (GROMACS) model interactions in aqueous or lipid membranes. Accelerated stability studies (40°C/75% RH) paired with LC-MS track degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.